molecular formula C5H6N4 B1356424 3-(1H-1,2,4-triazol-1-yl)propanenitrile CAS No. 76686-83-4

3-(1H-1,2,4-triazol-1-yl)propanenitrile

Cat. No. B1356424
CAS RN: 76686-83-4
M. Wt: 122.13 g/mol
InChI Key: FSRNFKKSRMNQDG-UHFFFAOYSA-N
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Description

“3-(1H-1,2,4-triazol-1-yl)propanenitrile” is a compound with the molecular formula C5H6N4 . It has a molecular weight of 122.13 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include “this compound”, has been reported in various studies . One method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl) .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 122.13 .

Scientific Research Applications

Fungicidal Activities

Research has shown that silicon-containing derivatives of 2-aryl-3-(1H-1,2,4-triazol-1-yl)propanenitriles exhibit significant fungicidal activities against pathogens like rice sheath blight and powdery mildew on cucumber, offering a potential agricultural application. These derivatives have demonstrated higher efficacy compared to reference fungicides, indicating their importance in developing new fungicidal compounds (Itoh et al., 2001).

Antimicrobial and Anticonvulsant Properties

Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles, synthesized from 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanenitrile, have been evaluated for their in vitro antibacterial and antifungal activities, as well as anticonvulsant activities. These compounds showed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, with some exhibiting excellent anticonvulsant activity (Rajasekaran et al., 2006).

Material Science Applications

In material science, functionalized adamantane tectons, including those derived from 1,2,4-triazolyl groups, have been used in the design of mixed-ligand copper(II) metal-organic frameworks (MOFs). These structures have been synthesized and structurally characterized, demonstrating strong antiferromagnetic intracluster coupling. Such materials are of interest for their potential applications in catalysis, gas storage, and separation technologies (Senchyk et al., 2013).

Energetic Materials

The triazole ring, known for its high nitrogen content and high heat of formation, has been investigated for decades in combination with other nitrogen-rich heterocyclic rings in the field of energetic materials. A novel strategy using a multi-aminotriazole system has been described for constructing both thermally stable and mechanically insensitive energetic materials, showcasing the potential of triazole-based compounds in propellant and explosive applications (Tang et al., 2020).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H302, H312, and H332, suggesting that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

1,2,4-triazole derivatives, including “3-(1H-1,2,4-triazol-1-yl)propanenitrile”, have been studied for their potential as anticancer agents . Future research may focus on further exploring these properties and developing more effective and potent anticancer agents .

Biochemical Analysis

Biochemical Properties

3-(1H-1,2,4-triazol-1-yl)propanenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in its structure is known to form stable complexes with metal ions, which can influence enzyme activity. For instance, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell death . It can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes. The triazole ring in the compound can coordinate with metal ions in the enzyme’s active site, leading to inhibition or activation . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. This compound has also been shown to induce oxidative stress in cells, leading to the activation of stress response pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered metabolism and reduced cell viability. In vitro studies have demonstrated that the compound’s effects can persist for several days, depending on the concentration and exposure duration.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to have minimal effects on animal health, while higher doses can lead to toxic effects. Studies have indicated that there is a threshold dose above which the compound exhibits significant cytotoxicity and adverse effects. High doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry. It is crucial to determine the appropriate dosage to minimize toxicity while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and reduction reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect the levels of other metabolites in the body, potentially leading to drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to proteins.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, affecting cellular metabolism and signaling pathways. In the nucleus, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis. The compound’s localization can be directed by targeting signals and post-translational modifications that guide it to specific cellular compartments.

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRNFKKSRMNQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533594
Record name 3-(1H-1,2,4-Triazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76686-83-4
Record name 3-(1H-1,2,4-Triazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90533594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-1-yl)propanenitrile
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Synthesis routes and methods

Procedure details

A mixture of 1,2,4-triazole (25 g, 0.362 mol) and acrylonitrile (100 mL, 4 w/v) was heated up to 80° C. under nitrogen for 16 h. The reaction mixture was then concentrated under reduced pressure to remove the excess of acrylonitrile affording 41 g of the title compound as a colourless liquid (93%). It was used in the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3-(1H-1,2,4-triazol-1-yl)propanenitrile derivatives promising candidates for fungicidal development?

A1: Research indicates that incorporating silicon-containing groups into the structure of 2-aryl-3-(1H-1,2,4-triazol-1-yl)propanenitriles significantly enhances their fungicidal activity. A study tested these modified derivatives against rice sheath blight and powdery mildew on cucumber, revealing superior efficacy compared to standard fungicides. [] This suggests that these compounds could lead to the development of new and more effective fungicides.

Q2: How do these compounds exert their fungicidal effects?

A2: While the exact mechanism of action for these specific derivatives is still under investigation, research on a related compound, 2-Butyl-2-(4 chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanenitrile (RH 3866), offers some insights. [] This compound demonstrates potent fungicidal activity, particularly against loculoascomycetidae fungi, powdery mildews, and rusts. Studies using cell-free yeast enzyme extracts reveal that RH 3866 strongly inhibits desmethyl sterol production. [] This suggests that these compounds may target fungal sterol biosynthesis, a crucial pathway for fungal cell growth and survival.

Q3: Is there any evidence of cross-resistance with existing fungicides?

A3: Interestingly, Fenarimol-resistant Aspergillus nidulans also exhibits cross-resistance to RH 3866. [] This finding indicates a potential overlap in their mechanisms of action or target sites. Further research is needed to fully understand the implications of this cross-resistance and to develop strategies to mitigate potential resistance development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.